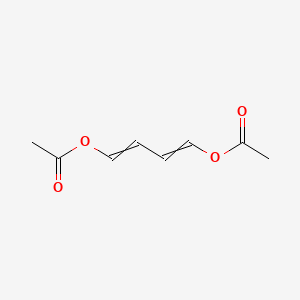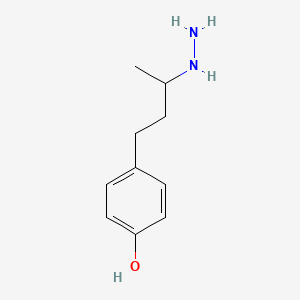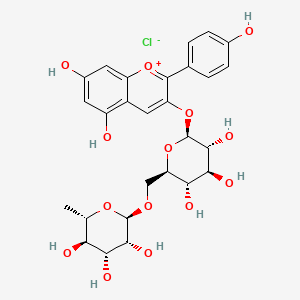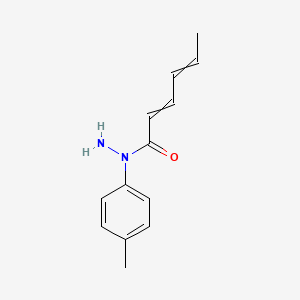
1-Acetylpiperidine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylpiperidine-4-carboximidamide is a chemical compound with the molecular formula C8H15N3O. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is often studied for its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetylpiperidine-4-carboximidamide typically involves the reaction of piperidine derivatives with acetylating agents. One common method includes the acetylation of piperidine-4-carboximidamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar acetylation reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylpiperidine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Acetylpiperidine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Acetylpiperidine-4-carboximidamide can be compared with other similar compounds, such as:
Piperine-carboximidamide hybrids: These compounds also exhibit antiproliferative activities and target similar enzymes.
1-Acetyl-2-carboxypiperidine: Another piperidine derivative with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-acetylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-4-2-7(3-5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10) |
InChI Key |
JJMRXVXSRQAIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)



![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)







